molecular formula C18H37NO2 B1671238 L-erythro-Sphingosine CAS No. 6036-75-5

L-erythro-Sphingosine

カタログ番号 B1671238
CAS番号: 6036-75-5
分子量: 299.5 g/mol
InChIキー: WWUZIQQURGPMPG-MCXRAWCPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-erythro-Sphingosine, also known as Safingol, is a long-chain base precursor of cellular sphingolipids . It has an empirical formula of C18H37NO2 and a molecular weight of 299.49 . It is an inactive isomer of sphingosine .


Synthesis Analysis

The synthesis of L-erythro-Sphingosine has been traditionally isolated from natural sources, but total synthesis has become an important alternative . The synthesis involves multiple enzymatic steps, including the condensation of palmitoyl-CoA with serine, producing 3-ketosphinganine .


Molecular Structure Analysis

Sphingosine is a distinctive long-chain amino alcohol that sets it apart from other lipids. It comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . The signal position of sphingosine C-3 is the most important for the determination of D-erythro and L-threo configuration in the long chain base moieties of lysosphingolipids .


Chemical Reactions Analysis

Sphingosine kinases (SphKs) are a group of enzymes responsible for phosphorylating sphingosine, resulting in the formation of sphingosine-1-phosphate (S1P) . S1P is a powerful bioactive sphingolipid that acts as a ligand for specific G protein-coupled receptors called S1P receptors .


Physical And Chemical Properties Analysis

L-erythro-Sphingosine has a molecular weight of 299.49 and is stored at a temperature of -20°C . It is soluble in ethanol and DMSO .

科学的研究の応用

  • Cancer Research

    • “L-erythro-Sphingosine” (also known as Safingol) is being tested in clinical trials as an anticancer agent . It is a putative sphingosine kinase inhibitor that may decrease the formation of sphingosine-1 phosphate due to its stereoisomeric structure . It has been shown to enhance the cytotoxicity of fenretinide, a synthetic cytotoxic retinoid, in a variety of malignant cell lines . It has also been found to reverse doxorubicin resistance and enhance the apoptotic cytotoxicity of other chemotherapeutic agents in an ovarian cancer cell line .
    • The method of application involves administering Safingol in combination with other chemotherapeutic agents . The outcomes of these studies have shown that Safingol can enhance the effectiveness of these agents in killing cancer cells .
  • Liver Disease Research

    • Sphingosine kinase, which “L-erythro-Sphingosine” may inhibit, has been implicated in a variety of liver diseases, such as steatosis, liver fibrosis, hepatocellular carcinoma, and hepatic failure . Modulating sphingosine kinase may therefore provide a therapeutic approach for these diseases .
  • Pharmacokinetic Studies

    • “L-erythro-Sphingosine” is used in pharmacokinetic studies . A sensitive analytical method has been developed to simultaneously quantitate Safingol and its naturally-occurring diastereomer, d-erythro-sphinganine in human plasma . This method uses liquid chromatography with a fluorescence detector (LC-FLD) and has been used to define the pharmacokinetic properties of Safingol in humans .
  • Cell Signaling

    • Sphingosine, of which “L-erythro-Sphingosine” is an isomer, can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2 . This leads to the formation of sphingosine-1-phosphate, a potent signaling lipid . Sphingolipid metabolites, such as ceramides, sphingosine and sphingosine-1-phosphate, are lipid signaling molecules involved in diverse cellular processes .

将来の方向性

Sphingosine kinase 1 (SphK1), a key enzyme that metabolizes L-erythro-Sphingosine, has been implicated in a variety of diseases, such as hypertension, atherosclerosis, Alzheimer’s disease, inflammatory bowel disease, and rheumatoid arthritis . Therefore, the therapeutic potential of regulating SphK1 and its signal is currently being explored .

特性

IUPAC Name

(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-MCXRAWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319026
Record name L-erythro-Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-erythro-Sphingosine

CAS RN

6036-75-5
Record name L-erythro-Sphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6036-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythro-sphingosine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-erythro-Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRO-SPHINGOSINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ0B386GUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-erythro-Sphingosine
Reactant of Route 2
L-erythro-Sphingosine
Reactant of Route 3
L-erythro-Sphingosine
Reactant of Route 4
L-erythro-Sphingosine
Reactant of Route 5
L-erythro-Sphingosine
Reactant of Route 6
L-erythro-Sphingosine

Citations

For This Compound
148
Citations
Y Shoyama, H Okabe, Y Kishimoto, C Costello - Journal of Lipid Research, 1978 - ASBMB
… was subjected to ethanolysis to obtain ethyl D- or L-erythro-2-amino-3-hydroxy-4t-octadecenoate which was then reduced with LiAlH 4 or NaBH 4 to yield D- or L-erythro-sphingosine. D-…
Number of citations: 28 www.jlr.org
K Venkataraman, AH Futerman - … et Biophysica Acta (BBA)-Molecular and …, 2001 - Elsevier
Ceramide (Cer) is a key intermediate in the synthetic and degradative pathways of sphingolipid metabolism, and is also an important second messenger. Natural Cer exists in the D-…
Number of citations: 39 www.sciencedirect.com
M Pushkareva, R Chao, A Bielawska, AH Merrill Jr… - Biochemistry, 1995 - ACS Publications
… pRb dephosphorylation also closely matches that for growth inhibition such that D-em/ira-sphingosine demonstrates the greatest activity, with its enantiomer L-erythrosphingosine …
Number of citations: 53 pubs.acs.org
RI Duclos Jr - Chemistry and Physics of Lipids, 2001 - Elsevier
… However, it has been difficult to separate d-erythro-sphingosine from the enantiomeric l-erythro-sphingosine, and to separate d-threo-sphingosine from the enantiomeric l-threo-…
Number of citations: 47 www.sciencedirect.com
S Li, WK Wilson, GJ Schroepfer - Journal of lipid research, 1999 - ASBMB
… l-Erythro-sphingosine (2a) was purchased from Sigma (St. Louis, MO) and showed ≥99% purity by NMR as the MTPA derivative 2b. dl-Erythro-sphingosine (1a, 2a; analyzed by NMR …
Number of citations: 8 www.jlr.org
J Usta, SE Bawab, P Roddy, ZM Szulc, YA Hannun… - Biochemistry, 2001 - ACS Publications
The effects of structural analogues of ceramide on rat brain mitochondrial ceramidase (mt-CDase) were investigated. Design of target compounds was mainly based on modifications of …
Number of citations: 69 pubs.acs.org
EH Ahn, H Yang, CY Hsieh, W Sun… - International …, 2019 - spandidos-publications.com
… Among the sphingosine stereoisomers (D‑erythro, D‑threo, L‑erythro, and L‑threo) and sphinganine that were tested, L‑erythro‑sphingosine most potently inhibits proliferation of …
Number of citations: 11 www.spandidos-publications.com
JA Morales-Serna, Y Díaz, MI Matheu, S Castillón - Synthesis, 2009 - thieme-connect.com
… A diastereoselective synthesis of racemic d/l-erythro-sphingosine is described. The approach involves employing tethered aminohydroxylation (TA) to introduce the 2-amino …
Number of citations: 8 www.thieme-connect.com
P MYu, A Bielawska, D Menaldiv, D Liotta… - Biochemical …, 1993 - portlandpress.com
… The enantiomer L-erythro-sphingosine also activated the p32 kinase to a similar extent but with less potency, such that the maximal effect was reached at a concentration …
Number of citations: 25 portlandpress.com
C Curfman, D Liotta - Methods in enzymology, 2000 - Elsevier
… The use of the other enantiomer of 8 with identical conditions produces L-erythro-sphingosine lc as the major diastereomer. It is not necessary to purify the intermediates during the …
Number of citations: 42 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。